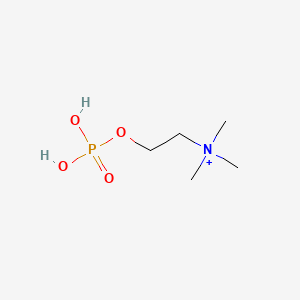
Phosphocholine
Cat. No. B1209108
Key on ui cas rn:
3616-04-4
M. Wt: 184.15 g/mol
InChI Key: YHHSONZFOIEMCP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
Patent
US08703179B2
Procedure details


Various phosphocholine derivatives were synthesized using a three-step process as shown in FIGS. 1-2. Specifically, 0.484 grams of hexadecanol (n=15) (from Aldrich Chemical Company) was mixed with 20 milliliters of toluene and 100 milliliters of phosphoryl chloride (“POCl3”). The mixture was heated in an oil bath at 87 to 90° C. for 5 hours. After cooling to room temperature, the reaction mixture was concentrated in vacuum. 50 milliliters of methylene chloride and 1.38 grams of choline tosylate were then stirred into the mixture at room temperature for 40 to 50 hours. This reaction mixture was concentrated by a rotavaporator and the resulting residue was mixed with 1.5 milliliters of water. The residue was stirred at room temperature for 5 hours and concentrated with a nitrogen stream to give crude hexadecyl phosphocholine. Tetradecyl phosphocholine (C14 chain) and docosanoyl phosphocholine (C22 chain) were also synthesized using the technique described above, except that tetradecanol (n=13) and docosanoyl alcohol (n=21) were used to as starting materials instead of hexadecanol. Further, as shown in FIG. 2, the procedure set forth above was also used to synthesize hexadecyl thiophosphocholine, except that thiophosphoryl chloride was used instead of phosphoryl chloride. The expected molecular ion and the corresponding mass spectral results for each synthesized phosphocholine or thiophosphocholine derivatives were determined using mass spectral analysis. The results are shown below in Table 1.
Name
Tetradecyl phosphocholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
docosanoyl phosphocholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
hexadecyl thiophosphocholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Name

Name
Identifiers


|
REACTION_CXSMILES
|
C([CH:15]([CH2:21][N+:22]([CH3:25])([CH3:24])[CH3:23])[O:16][P:17]([OH:20])([OH:19])=[O:18])CCCCCCCCCCCCC.C(C(C[N+](C)(C)C)OP(O)(O)=O)(=O)CCCCCCCCCCCCCCCCCCCCC.C(O)CCCCCCCCCCCCC.C(O)(=O)CCCCCCCCCCCCCCCCCCCCC.C(O)CCCCCCCCCCCCCCC.C([CH:132]([CH2:138][N+:139]([CH3:142])([CH3:141])[CH3:140])[O:133][P:134]([OH:137])([OH:136])=[S:135])CCCCCCCCCCCCCCC.P(Cl)(Cl)(Cl)=S>>[P:17]([O:16][CH2:15][CH2:21][N+:22]([CH3:25])([CH3:24])[CH3:23])([OH:19])([OH:20])=[O:18].[P:134]([O:133][CH2:132][CH2:138][N+:139]([CH3:142])([CH3:141])[CH3:140])([OH:136])([OH:137])=[S:135]
|
Inputs


Step One
|
Name
|
Tetradecyl phosphocholine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCC)C(OP(=O)(O)O)C[N+](C)(C)C
|
|
Name
|
docosanoyl phosphocholine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)C(OP(=O)(O)O)C[N+](C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCC)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)O
|
Step Five
|
Name
|
hexadecyl thiophosphocholine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)C(OP(=S)(O)O)C[N+](C)(C)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=S)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)(O)(O)OCC[N+](C)(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=S)(O)(O)OCC[N+](C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
